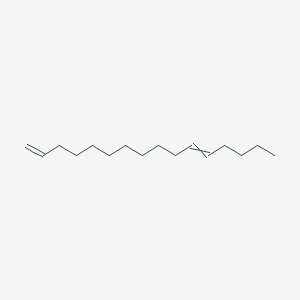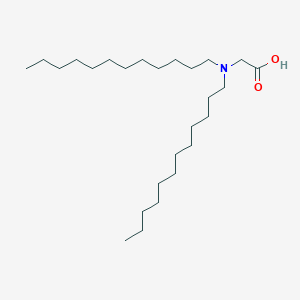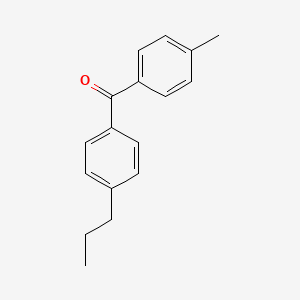
1-Chloro-2-(phenylselanyl)cyclododecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(phenylselanyl)cyclododecane is an organoselenium compound characterized by a cyclododecane ring substituted with a chlorine atom and a phenylselanyl group
Vorbereitungsmethoden
The synthesis of 1-Chloro-2-(phenylselanyl)cyclododecane typically involves the reaction of cyclododecane with a chlorinating agent and a phenylselanyl reagent. One common method includes the use of thionyl chloride (SOCl₂) to introduce the chlorine atom, followed by the addition of diphenyl diselenide (Ph₂Se₂) to form the phenylselanyl group. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product’s formation.
Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow processes and the use of advanced purification techniques.
Analyse Chemischer Reaktionen
1-Chloro-2-(phenylselanyl)cyclododecane can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the phenylselanyl group, typically using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylselanyl group may yield phenylseleninic acid, while substitution of the chlorine atom with an amine may produce a corresponding amine derivative.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(phenylselanyl)cyclododecane has several scientific research applications, including:
Organic Synthesis: The compound serves as a versatile intermediate in synthesizing more complex organoselenium compounds.
Medicinal Chemistry: Organoselenium compounds, including this compound, are studied for their potential therapeutic properties, such as antioxidant and anticancer activities.
Material Science: The unique properties of organoselenium compounds make them candidates for developing novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-(phenylselanyl)cyclododecane involves the interaction of its functional groups with various molecular targets. The phenylselanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound’s ability to undergo substitution reactions allows it to interact with biological molecules, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-(phenylselanyl)cyclododecane can be compared with other organoselenium compounds, such as:
Diphenyl diselenide (Ph₂Se₂): A common organoselenium compound used in organic synthesis and studied for its biological activities.
Selenocysteine: An amino acid containing selenium, known for its role in various enzymatic processes in the body.
Selenomethionine: Another selenium-containing amino acid with applications in nutrition and medicine.
The uniqueness of this compound lies in its specific substitution pattern on the cyclododecane ring, which imparts distinct chemical properties and reactivity compared to other organoselenium compounds.
Eigenschaften
CAS-Nummer |
71518-95-1 |
|---|---|
Molekularformel |
C18H27ClSe |
Molekulargewicht |
357.8 g/mol |
IUPAC-Name |
1-chloro-2-phenylselanylcyclododecane |
InChI |
InChI=1S/C18H27ClSe/c19-17-14-10-5-3-1-2-4-6-11-15-18(17)20-16-12-8-7-9-13-16/h7-9,12-13,17-18H,1-6,10-11,14-15H2 |
InChI-Schlüssel |
PDMSGFFMEYCFHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC(C(CCCC1)Cl)[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


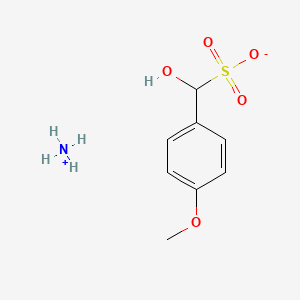
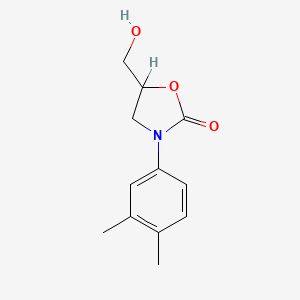
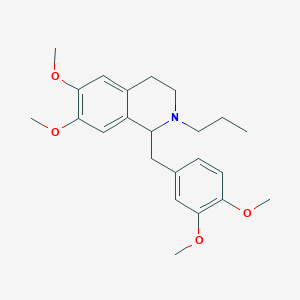

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14481758.png)

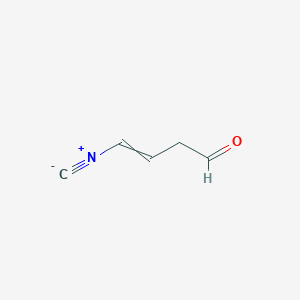
![3,3-Dimethyl-1-[(phenylsulfanyl)carbonyl]butyl acetate](/img/structure/B14481782.png)

![2,4,8,8-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14481791.png)
